molecular formula C15H12ClN3O3S B11641864 4-chloro-2-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}phenol

4-chloro-2-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}phenol

Cat. No.: B11641864
M. Wt: 349.8 g/mol
InChI Key: OIIYRSIUJNWFSI-RQZCQDPDSA-N
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Description

5-Chloro-2-hydroxybenzaldehyde 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)-1-methylhydrazone is a synthetic organic compound It is characterized by the presence of a chlorinated hydroxybenzaldehyde moiety linked to a benzisothiazole ring through a methylhydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-hydroxybenzaldehyde 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)-1-methylhydrazone typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzaldehyde and 1,1-dioxo-1H-1,2-benzisothiazol-3-yl)-1-methylhydrazine.

    Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of an acid catalyst, such as hydrochloric acid, to form the hydrazone linkage.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzaldehyde moiety.

    Reduction: Reduction reactions can target the hydrazone linkage, potentially converting it to an amine.

    Substitution: The chlorine atom on the benzaldehyde ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation Products: Carboxylic acids or quinones.

    Reduction Products: Amines.

    Substitution Products: Various substituted benzaldehydes.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Materials Science:

Biology and Medicine

    Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly for antimicrobial or anticancer agents.

    Biochemical Research: Used as a probe to study enzyme mechanisms or protein-ligand interactions.

Industry

    Dye and Pigment Production: Potential use in the synthesis of dyes and pigments due to its chromophoric properties.

    Polymer Chemistry: Incorporated into polymers to modify their physical or chemical properties.

Mechanism of Action

The mechanism of action of 5-chloro-2-hydroxybenzaldehyde 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)-1-methylhydrazone would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The benzisothiazole moiety could play a crucial role in these interactions, potentially involving hydrogen bonding, hydrophobic interactions, or coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-hydroxybenzaldehyde: Shares the chlorinated hydroxybenzaldehyde moiety.

    1,1-Dioxo-1H-1,2-benzisothiazole: Contains the benzisothiazole ring system.

    Hydrazones: General class of compounds with the hydrazone linkage.

Uniqueness

The uniqueness of 5-chloro-2-hydroxybenzaldehyde 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)-1-methylhydrazone lies in the combination of these functional groups, which may confer specific chemical reactivity and biological activity not observed in the individual components or other similar compounds.

Properties

Molecular Formula

C15H12ClN3O3S

Molecular Weight

349.8 g/mol

IUPAC Name

4-chloro-2-[(E)-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylhydrazinylidene]methyl]phenol

InChI

InChI=1S/C15H12ClN3O3S/c1-19(17-9-10-8-11(16)6-7-13(10)20)15-12-4-2-3-5-14(12)23(21,22)18-15/h2-9,20H,1H3/b17-9+

InChI Key

OIIYRSIUJNWFSI-RQZCQDPDSA-N

Isomeric SMILES

CN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C/C3=C(C=CC(=C3)Cl)O

Canonical SMILES

CN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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